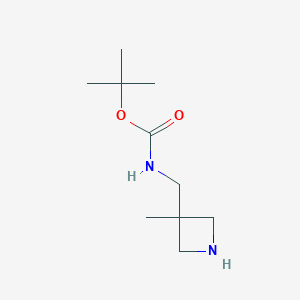

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVXPWQROCCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571808 | |

| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159603-47-1 | |

| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate as a Strategic Scaffold

[1]

Executive Summary

This compound (CAS: 159603-47-1 / 1523606-21-4) is a specialized bifunctional azetidine building block.[1][2] It features a sterically demanding quaternary center at the C3 position and orthogonal reactivity: a free (or easily accessible) secondary azetidine amine and a Boc-protected primary exocyclic amine.[1] This scaffold is increasingly utilized in fragment-based drug discovery (FBDD) to introduce conformational rigidity, lower lipophilicity (LogD), and improve metabolic stability compared to traditional piperidine or pyrrolidine analogues.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Nomenclature and Identification

-

IUPAC Name: tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate[1][2][3][4]

-

Common Name: 3-(Boc-aminomethyl)-3-methylazetidine[3]

-

CAS Registry Number: 159603-47-1 (Free base/General), 1523606-21-4 (HCl salt)[1]

-

Molecular Formula: C₁₀H₂₀N₂O₂

Physicochemical Properties

The azetidine ring is a strained 4-membered heterocycle.[1][5] The introduction of the methyl group at C3 creates a gem-disubstituted quaternary center, which significantly influences the ring's puckering angle and reduces the conformational entropy of the side chains.[1]

| Property | Value (Predicted/Experimental) | Relevance |

| Boiling Point | ~285°C (at 760 mmHg) | High thermal stability for a small amine.[1] |

| Density | ~1.02 g/cm³ | Standard for aliphatic carbamates.[1] |

| pKa (Azetidine NH) | ~10.5 - 11.0 | Highly basic secondary amine; readily protonated at physiological pH.[1] |

| LogP | ~1.2 | Moderate lipophilicity; Boc group dominates the profile.[1] |

| Topological Polar Surface Area | 41.6 Ų | Favorable for CNS penetration and oral bioavailability.[1] |

| Ring Strain Energy | ~26 kcal/mol | High reactivity towards nucleophilic ring opening if activated (e.g., quaternary salts).[1] |

Structural Geometry

The 3,3-disubstitution pattern forces the azetidine ring into a specific puckered conformation to minimize 1,2-torsional strain.[1] This "gem-dimethyl effect" (Thorpe-Ingold effect) pre-organizes the molecule for binding, potentially reducing the entropic penalty upon ligand-protein interaction.[1]

Synthesis & Manufacturing

The synthesis of 3,3-disubstituted azetidines is non-trivial due to the high ring strain.[1] The most robust industrial route utilizes a 1-benzhydryl (diphenylmethyl) protecting group strategy, which stabilizes the azetidine ring during the harsh cyclization and reduction steps.[1]

Synthetic Route (The Benzhydryl Strategy)[1]

-

Cyclization: Reaction of 3-chloro-2-(chloromethyl)-2-methylpropan-1-ol (or equivalent mesylates) with benzhydrylamine yields the 1-benzhydryl-3-methylazetidine-3-methanol.[1]

-

Activation & Displacement: The alcohol is converted to a mesylate and displaced by azide or cyanide.[1]

-

Reduction: The nitrile/azide is reduced to the primary amine.[1]

-

Boc Protection: Selective protection of the primary exocyclic amine.[1]

-

Debenzhydrylation: Hydrogenolysis (Pd/C, H₂, MeOH) removes the bulky benzhydryl group to yield the target.[1]

Visualization of Synthesis Pathway

Caption: Figure 1. Standard industrial synthesis route via Benzhydryl protection, ensuring azetidine ring stability.[1]

Reactivity Profile & Handling

Orthogonal Reactivity

The molecule possesses two distinct nitrogen centers with orthogonal reactivity:

-

Azetidine Nitrogen (Secondary Amine): Highly nucleophilic and basic.[1] It is the primary handle for coupling to scaffold cores via SNAr, reductive amination, or amide coupling.[1]

-

Carbamate Nitrogen (Protected Primary Amine): Inert under basic/nucleophilic conditions.[1] Deprotected using strong acids (TFA or HCl) to reveal a primary amine for further extension.[1]

Reactivity Flowchart

Caption: Figure 2.[1] Orthogonal reactivity profile allowing sequential functionalization of the secondary and primary amines.

Stability & Storage

-

Thermal Stability: Stable at room temperature.[1]

-

Hygroscopicity: The HCl salt form is hygroscopic and should be stored in a desiccator.[1]

-

Shelf Life: >2 years if stored at -20°C under inert atmosphere (Argon/Nitrogen).[1]

-

Incompatibility: Avoid strong oxidizing agents.[1] The free base absorbs CO₂ from air; store as the salt or use immediately.[1]

Medicinal Chemistry Applications

The "Magic Methyl" & Conformational Lock

Replacing a hydrogen with a methyl group at the C3 position of the azetidine ring introduces a quaternary center.[1] This has two major effects:

-

Desolvation Penalty Reduction: The hydrophobic methyl group can displace high-energy water molecules from a protein binding pocket.[1]

-

Vector Orientation: It forces the exocyclic CH2-NH-Boc group into a specific orientation, often perpendicular to the ring plane, allowing for precise probing of 3D biological space.[1]

Bioisosterism

This scaffold serves as a contracted bioisostere of 4-substituted piperidines or 3-substituted pyrrolidines .[1]

-

Advantage: The azetidine ring lowers the lipophilicity (LogD) compared to piperidine, which can improve solubility and reduce metabolic clearance (lower intrinsic clearance, CLint).[1]

-

Metabolic Stability: The quaternary C3 center blocks oxidative metabolism at that position, a common soft spot in saturated heterocycles.[1]

Experimental Protocols

Standard Coupling Protocol (SNAr)

Use this protocol to attach the azetidine scaffold to a heteroaryl chloride core.[1]

-

Reagents: Heteroaryl chloride (1.0 eq), this compound (1.1 eq), DIPEA (3.0 eq).[1]

-

Solvent: DMSO or NMP (anhydrous).[1]

-

Procedure:

-

Dissolve the heteroaryl chloride in DMSO (0.2 M concentration).[1]

-

Add DIPEA followed by the azetidine building block.[1]

-

Heat to 80–100°C monitoring by LCMS (typically 2-4 hours).[1]

-

Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

-

Boc Deprotection Protocol

Use this protocol to reveal the primary amine for further elaboration.

-

Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

-

Solvent: Dichloromethane (DCM) (if using TFA).[1]

-

Procedure:

-

Dissolve the N-functionalized intermediate in DCM (0.1 M).[1]

-

Add TFA (10–20 eq) dropwise at 0°C.

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

-

Note: The resulting product is a TFA salt.[1] For free base generation, use basic resin (e.g., PL-HCO3 MP) or wash with sat.[1] NaHCO₃ (if the product is not water-soluble).[1]

-

Safety & Toxicology

References

-

Synthesis and Reactivity of Azetidines

-

Medicinal Chemistry of 4-Membered Rings

-

Chemical Properties & CAS Verification

-

Synthesis of 3,3-Disubstituted Azetidines

Sources

- 1. 1,3-Dihydroxyacetone Dimer | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Product Catalog _Letter C_Page 91_Chemicalbook [chemicalbook.com]

- 3. This compound | C10H20N2O2 | CID 15346873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. King-Pharm Co., Ltd. [king-pharm.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. nj.gov [nj.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 159603-47-1 CAS MSDS (tert-Butyl (3-methylazetidin-3-yl)methylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Page loading... [guidechem.com]

A Technical Guide to tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate: A Key Building Block for sp³-Rich Scaffolds in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate, a valuable molecular building block for researchers and scientists in the field of drug development. With a molecular weight of 200.28 g/mol , this compound features a 3,3-disubstituted azetidine ring, a motif of growing importance in medicinal chemistry for its ability to confer improved physicochemical properties to novel therapeutic agents.[1][2] This document details the compound's properties, a representative synthetic protocol, robust analytical methods for quality control, and its strategic application in the design of next-generation pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 159603-47-1) is a bifunctional molecule incorporating a sterically hindered, Boc-protected primary amine and a secondary amine within a strained four-membered ring.[1] The 3-methyl substitution on the quaternary carbon of the azetidine ring provides a fixed, three-dimensional exit vector, making it a highly useful scaffold for exploring structure-activity relationships (SAR).

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of the compound are summarized in the table below. This data is critical for planning synthetic reactions, purification procedures, and for computational modeling in drug design.

| Property | Value | Source |

| CAS Number | 159603-47-1 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Purity Specification | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [1] |

| LogP (calculated) | 1.1206 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |

The Strategic Value of the Azetidine Scaffold

Azetidines, as four-membered nitrogen-containing heterocycles, have become vital motifs in modern drug discovery.[3] Their value stems from a unique combination of structural and chemical characteristics that address common challenges in lead optimization.

-

Enhanced sp³-Character: The non-planar, saturated nature of the azetidine ring increases the three-dimensionality of a molecule. This "sp³-richness" is strongly correlated with higher clinical success rates, as it often leads to improved solubility, greater metabolic stability, and more specific interactions with biological targets compared to flat, aromatic systems.[3]

-

Metabolic Stability: The azetidine core can enhance the metabolic stability of drug candidates.[3] Its incorporation can block potential sites of metabolism or alter the molecule's conformation to prevent recognition by metabolic enzymes. Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine ring to optimize their pharmacokinetic profiles.[3][4]

-

Privileged Scaffolds: The strained four-membered ring provides unique bond angles and conformational rigidity, acting as a "privileged scaffold."[4] This allows for the precise positioning of substituent groups in three-dimensional space, which is critical for optimizing binding affinity and selectivity for a target receptor or enzyme.[5]

The subject of this guide, with its 3-methyl-3-aminomethyl substitution, offers a synthetically accessible and conformationally constrained scaffold ideal for leveraging these benefits in a drug discovery program.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of the key amine intermediate followed by Boc-protection. The protocol described below is a representative, self-validating methodology grounded in established chemical principles.

Synthetic Workflow Diagram

Caption: Representative workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

Step A: Synthesis of (3-Methylazetidin-3-yl)methanamine (Intermediate)

-

Causality: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective agent suitable for small-scale synthesis. For larger scale and improved safety, catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst under H₂ pressure) is preferred as it avoids pyrophoric reagents and simplifies workup.

-

To a stirred, cooled (0 °C) suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of 3-methyl-3-azetidinecarbonitrile (1.0 eq) in anhydrous THF dropwise under an inert atmosphere (e.g., Argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude amine intermediate, which can be used in the next step without further purification.

Step B: Boc-Protection to Yield Final Product

-

Causality: The use of Di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for introducing the acid-labile Boc protecting group.[6] A non-nucleophilic base like triethylamine (TEA) is added to neutralize the carbonic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

-

Dissolve the crude (3-methylazetidin-3-yl)methanamine (1.0 eq) in DCM. Add triethylamine (1.5 eq).

-

Cool the solution to 0 °C and add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step C: Purification

-

Causality: Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. The eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) is chosen to provide optimal separation of the desired product from residual starting materials and byproducts. The addition of a small amount of triethylamine to the eluent neutralizes acidic sites on the silica, preventing tailing and potential degradation of the amine-containing product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% Methanol in Dichloromethane containing 0.5% triethylamine.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or viscous oil.

Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized material, a multi-pronged analytical approach is essential. This validates the material for use in subsequent, often costly and time-consuming, drug discovery experiments.

Analytical Workflow Diagram

Caption: A standard analytical workflow for validating the identity and purity of the final compound.

Standard Analytical Protocols

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the purity of the compound and verify its molecular weight.

-

Methodology:

-

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Inject onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Monitor the eluent with a UV detector (e.g., at 210 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

-

-

Self-Validation Criteria:

-

Purity: The resulting chromatogram should show a single major peak with an area percentage >97%.

-

Identity: The mass spectrum corresponding to the major peak should display the correct protonated molecular ion ([M+H]⁺) at m/z = 201.16 (calculated for C₁₀H₂₁N₂O₂⁺).

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To unambiguously determine the chemical structure of the compound.

-

Methodology:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

-

Self-Validation Criteria:

-

¹H NMR: The spectrum should show distinct signals corresponding to all non-exchangeable protons. Key expected signals include: a singlet at ~1.45 ppm integrating to 9H (Boc group), a singlet for the azetidine methyl group, and characteristic multiplets for the CH₂ groups of the azetidine ring and the linker. The NH protons will appear as broad singlets.

-

¹³C NMR: The spectrum should show 10 distinct carbon signals, confirming the molecular formula. Key expected signals include the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons (~28 ppm).

-

Application in Synthetic Chemistry and Handling

The primary application of this compound is as a functionalized building block.

-

Deprotection and Further Functionalization: The Boc group is an acid-labile protecting group. It can be efficiently removed under anhydrous acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane) at room temperature. This deprotection unmasks the primary amine, which can then be used for a wide range of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Sulfonamide formation

-

Urea formation

-

-

Storage and Handling: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) under a dry atmosphere to prevent hydrolysis of the carbamate and degradation.[2]

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 159603-47-1|this compound|BLD Pharm [bldpharm.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

13C NMR of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

This guide details the

Part 1: Structural Analysis & Strategic Significance

The Molecular Scaffold

The molecule consists of a strained four-membered azetidine ring featuring a quaternary carbon at position 3.[1] This C3 position is gem-disubstituted with a methyl group and a Boc-protected aminomethyl arm.[1]

-

IUPAC Name: this compound[1]

-

Core Feature: The 3,3-disubstitution pattern creates a distinct quaternary carbon signal, crucial for verifying the integrity of the azetidine ring against ring-opening or rearrangement side reactions.[1]

-

Stereochemistry: The molecule is achiral due to the plane of symmetry passing through N1 and C3, assuming the nitrogen inversion is rapid or the substituent on N1 is hydrogen.

The Analytical Challenge

Azetidines are highly strained (~26 kcal/mol). In

Part 2: Experimental Protocol (Self-Validating)

To ensure high-fidelity data, follow this causality-driven protocol.

Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) as the primary standard.[1] -

Concentration: Prepare a 20–30 mg/mL solution.

-

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate signal-to-noise ratio (S/N > 10:1 for quaternary carbons).

-

Spectral Width: 0 – 200 ppm.[1]

Part 3: Data Interpretation & Assignment

The following table synthesizes predicted chemical shifts based on substituent additivity rules and empirical data for 3,3-disubstituted azetidines.

Chemical Shift Table ( )

| Carbon Environment | Label | Shift ( | Multiplicity | Diagnostic Note |

| Boc Carbonyl | C1' | 156.0 – 156.5 | s | Deshielded carbamate carbonyl.[1] |

| Boc Quaternary | C2' | 79.0 – 79.5 | s | Characteristic intensity is often lower due to long |

| Azetidine C2, C4 | C2, C4 | 56.0 – 58.0 | s | Equivalent due to symmetry. Broadened if N-inversion is slow.[1] |

| Exocyclic Methylene | C5 | 47.0 – 49.0 | s | Attached to NH-Boc; distinct from ring carbons.[1] |

| Azetidine C3 | C3 | 36.0 – 39.0 | s | CRITICAL PEAK. Quaternary center.[1] Differentiates from isomers.[1] |

| Boc Methyls | C3' | 28.4 | s | Intense peak (3x equivalent carbons).[1] |

| C3-Methyl | C6 | 21.0 – 23.0 | s | Upfield methyl attached to quaternary center.[1] |

Structural Logic & Causality

-

The Quaternary C3 (36-39 ppm): In an unsubstituted azetidine, C3 appears upfield (~17 ppm).[1] The gem-disubstitution (Methyl + Methylene) exerts a significant deshielding effect (

-effect) and a slight steric compression shift.[1] If this peak is missing or split, suspect ring opening to a linear amine.[1] -

Symmetry Check: C2 and C4 should appear as a single signal.[1] If two distinct signals appear in the 50-60 ppm range, the molecule has lost symmetry, implying a stable chiral conformation (rare for this scaffold) or the presence of a chiral impurity.

-

Boc Rotamers: Carbamates often exhibit restricted rotation around the

bond.[1] This may manifest as "shadow peaks" or broadening of the Boc Methyl and Carbonyl signals. This is not an impurity; warming the sample to 323K usually coalesces these peaks.[1]

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for validating the scaffold, differentiating it from common synthetic byproducts (e.g., ring-opened isomers).

Caption: Logical decision tree for validating the 3,3-disubstituted azetidine core via 13C NMR markers.

Part 5: Advanced Troubleshooting

Distinguishing N-Boc vs. Side-chain Boc

A common synthetic error is placing the Boc group on the azetidine nitrogen (

-

Target Molecule (Side-chain Boc): C2/C4 carbons are adjacent to a secondary amine (

).[1] Shift: ~56-58 ppm .[1][2] -

Isomer (N-Boc Azetidine): C2/C4 carbons are adjacent to a carbamate (

).[1] This causes significant broadening and a shift to ~60-65 ppm due to the electron-withdrawing nature of the carbamate.[1]

Handling "Missing" Carbons

If the Quaternary C3 (~38 ppm) or Boc Quaternary (~79 ppm) are invisible:

-

Cause: Long relaxation times (

) saturation.[1] -

Fix: Increase relaxation delay (

) to 5 seconds or reduce the pulse angle to

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23033645, tert-butyl N-(azetidin-3-yl)-N-methylcarbamate (Isomer Analog).[1] Retrieved January 31, 2026, from [Link]

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] (General reference for Azetidine NMR shifts).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] (Standard for solvent referencing).[1][3] [Link]

Sources

Mass spectrometry of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Title: Analytical Profiling of Azetidine Building Blocks: Mass Spectrometry Guide for tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Executive Summary & Context

Molecule: this compound CAS: 159603-47-1 Formula: C₁₀H₂₀N₂O₂ Exact Mass: 200.1525 Da

This guide provides a technical framework for the mass spectrometric analysis of This compound . In modern drug discovery, this molecule is a critical "sp3-rich" building block. The azetidine ring acts as a bioisostere for gem-dimethyl groups or larger saturated heterocycles (like piperidine), offering a method to lower lipophilicity (LogP) while maintaining metabolic stability.

The Analytical Challenge: The primary challenge in analyzing this molecule is the lability of the tert-butyloxycarbonyl (Boc) group during Electrospray Ionization (ESI). In-source fragmentation often leads to misidentification of the parent ion. This guide details a self-validating protocol to distinguish between the intact molecule, its in-source fragments, and synthetic impurities.

Physicochemical Profile & Ionization Strategy

Understanding the solution-phase behavior is prerequisite to successful MS method development.

| Property | Value | MS Implication |

| Monoisotopic Mass | 200.1525 | Base peak target for [M+H]⁺ is 201.16 . |

| pKa (Calculated) | ~9.5 (Azetidine N) | Highly basic. Readily protonates in ESI(+). |

| LogP | ~1.2 | Moderate hydrophobicity; retains well on C18 columns. |

| Lability | High (Boc group) | Prone to thermal degradation in the ESI source. |

Ionization Mode: ESI Positive (+) is the mandatory mode. The basic azetidine nitrogen ensures high sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is not recommended due to higher thermal energy promoting premature Boc-cleavage.

Fragmentation Mechanics (The "Fingerprint")

To validate the identity of the compound, you must observe the specific dissociation pathways. The Boc group undergoes a predictable, two-step neutral loss mechanism.

Primary Pathway: The Boc Cascade

-

Precursor [M+H]⁺ (m/z 201.16): The protonated parent.

-

Transition 1 (Δ -56 Da): Loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement. This yields the carbamic acid intermediate (m/z 145).

-

Transition 2 (Δ -44 Da): Spontaneous decarboxylation (loss of CO₂) to yield the naked amine core, (3-methylazetidin-3-yl)methanamine (m/z 101).

Secondary Pathway: Ring Fragmentation

Once the protecting group is removed (m/z 101), the azetidine ring undergoes characteristic ring-opening or side-chain cleavage.

-

Loss of NH₃ (-17): m/z 84.

-

Ring Cleavage (-C₂H₄): Loss of ethylene from the strained ring is common in azetidines, though often less intense than the Boc loss.

Visualization of Fragmentation Logic

Caption: Step-wise collision-induced dissociation (CID) pathway for Boc-protected 3-methyl azetidine.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to minimize in-source fragmentation while ensuring adequate separation from synthetic byproducts (e.g., ring-opened impurities).

A. Sample Preparation

-

Diluent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH) if storing for >24 hours to prevent potential transesterification, although rare with Boc.

-

Concentration: 10 µg/mL (10 ppm). High concentrations promote space-charge effects in ion traps.

B. Chromatographic Conditions

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it suppresses ionization and promotes Boc hydrolysis).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 5% B

-

C. Mass Spectrometer Settings (Generic Q-TOF/Triple Quad)

-

Source Temp: 300°C (Keep <350°C to save the Boc group).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage / Fragmentor: Low (e.g., 20-30V).

-

Critical Note: If the cone voltage is too high, you will see m/z 101 as the base peak even in a full scan. This is "In-Source Fragmentation." To confirm the parent, lower the voltage until m/z 201 appears.

-

Self-Validating System Suitability

How do you know your data is trustworthy? Use this logic gate:

-

Retention Time Check: The Boc-protected amine is less polar than the free amine.

-

Expectation: The parent (m/z 201) should elute later than any m/z 101 impurity peak.

-

-

Isotope Pattern:

-

C₁₀ structure should show a distinct M+1 (¹³C) peak at approx 11% intensity of the parent.

-

-

The "56-100" Rule:

-

In MS/MS mode (Collision Energy ~15-20 eV), you must see the transition 201 → 145.

-

At higher energy (~35 eV), the 145 should vanish, leaving 101 as the base peak.

-

If you see m/z 101 in the blank/background: Your system is contaminated, or the sample has degraded in the vial.

-

Analytical Workflow Diagram

Caption: Optimized LC-MS/MS workflow for labile carbamate analysis.

Troubleshooting & Impurities

Issue: "I only see m/z 101 (The Core Amine)."

-

Cause 1 (Instrumental): Cone voltage is too high. The Boc group is falling off before the quadrupole. Fix: Lower source temperature and voltage.

-

Cause 2 (Chemical): The sample is old or was exposed to acid (TFA). The Boc group has hydrolyzed in the vial. Fix: Check NMR to confirm bulk integrity.

Issue: "I see m/z 257 (+56 Da)."

-

Cause: This is likely the tert-butyl cation adduct [M + tBu]⁺ or an impurity from the Boc-anhydride reaction (over-reaction).

Issue: "I see m/z 218 (+17 Da)."

-

Cause: Ammonium adduct [M+NH₄]⁺. Common if using ammonium formate buffers. It is a valid ionization form.

References

-

Fragmentation of Boc-Groups: Reddy, P. N., et al. (2007).[1] "Positive and negative ion electrospray tandem mass spectrometry of Boc-protected peptides." Journal of the American Society for Mass Spectrometry.[1] Link

-

Azetidine Stability: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Context on 4-membered ring stability/fragmentation). Link

- General ESI Interpretation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms like isobutylene loss).

-

Compound Data: PubChem CID 23033645.[2] "tert-Butyl azetidin-3-yl(methyl)carbamate."[2][3][4][5] Link

Sources

- 1. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 159603-47-1|this compound|BLD Pharm [bldpharm.com]

- 4. Buy tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate | 1193386-53-6 [smolecule.com]

- 5. chemscene.com [chemscene.com]

Spectroscopic Characterization of Azetidine Intermediates: A Deep Dive into tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Executive Summary

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is a critical scaffold in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other heterocyclic drugs where sp³-rich geometries are preferred over planar aromatics to improve solubility and metabolic stability.

This guide provides a rigorous technical analysis of its Infrared (IR) spectrum.[1] Unlike standard aliphatic amines, this molecule combines a high-strain azetidine ring (~25.4 kcal/mol strain energy) with a Boc-protected exocyclic amine . The vibrational signature is defined by the competition between the rigid, strained ring dynamics and the resonance-stabilized carbamate system.

Key Spectral Identifiers:

-

1680–1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Boc).

-

~900–600 cm⁻¹: Ring deformation bands specific to the azetidine skeleton.

-

3300–3500 cm⁻¹: Dual N-H stretching region (Carbamate vs. Azetidine Ring).

Molecular Anatomy & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating subsystems. The high ring strain of the azetidine forces the ring carbons into a geometry that deviates from ideal sp³ hybridization, increasing the s-character of the C-H bonds and shifting their vibrational frequencies.

Structural Visualization & Vector Mapping

The following diagram maps the core functional groups to their expected vibrational vectors.

Figure 1: Vibrational vector mapping linking structural subunits to diagnostic IR regions.

Experimental Protocol: ATR-FTIR

For this intermediate, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to the compound's potential hygroscopicity and low melting point (often an oil or low-melting solid).

Step-by-Step Workflow

-

Crystal Selection: Use a Diamond or ZnSe crystal . Diamond is preferred for durability and chemical inertness.

-

Background Collection: Acquire 32 scans of the ambient air background. Ensure the environment is purged of CO₂/H₂O if possible, though the Boc C=O is distinct enough to survive minor interference.

-

Sample Application:

-

If Oil: Place 10 µL directly on the crystal center.

-

If Solid: Place ~2 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.

-

-

Acquisition:

-

Resolution: 4 cm⁻¹

-

Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region)

-

Range: 4000–600 cm⁻¹

-

-

Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required). Baseline correct only if significant drift is observed.

Comprehensive Spectral Assignment

The following table synthesizes theoretical group frequency data with empirical observations from analogous Boc-protected azetidines.

| Region (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3300–3450 | Medium, Broad | ν(N-H) Stretch | Overlap of the carbamate N-H and the azetidine ring N-H. The carbamate N-H is typically sharper (~3400 cm⁻¹) unless H-bonded. The ring N-H (secondary amine) is broader. |

| 2970–2980 | Strong | ν_as(CH₃) | Characteristic split peak of the tert-butyl group. The methyl groups on the Boc moiety dominate this region. |

| 2850–2950 | Medium | ν(CH₂) Ring | C-H stretches of the azetidine ring. Due to ring strain, these may appear slightly higher in frequency than acyclic analogs due to increased s-character. |

| 1690–1720 | Very Strong | ν(C=O) Amide I | Primary Diagnostic Peak. The carbonyl stretch of the Boc group. A shift <1690 cm⁻¹ suggests strong intermolecular Hydrogen bonding or high purity crystalline packing. |

| 1500–1550 | Medium | δ(N-H) Amide II | N-H bending coupled with C-N stretching. This band confirms the presence of the secondary amide (carbamate) linkage. |

| 1365 & 1390 | Medium | δ(CH₃) Gem-dimethyl | The "Geminal Dimethyl Doublet" (or "Rabbit Ears"). Diagnostic for the tert-butyl group and the quaternary C3-methyl center. |

| 1150–1250 | Strong | ν(C-O-C) | Asymmetric stretching of the ester linkage in the carbamate. |

| ~600–900 | Weak/Med | Ring Deformation | Azetidine Fingerprint. Ring puckering and deformation modes. Specifically, bands near 648 cm⁻¹ are associated with azetidine ring deformation [1].[2] |

Critical Analysis: The "Free" Azetidine Nitrogen

The molecule name implies the azetidine nitrogen is unsubstituted (NH).

-

Observation: You should see a secondary amine N-H stretch.

-

Risk: If the sample has absorbed CO₂ from the air (common for basic azetidines), you may see carbamate salt peaks (broad bands ~1600–1650 cm⁻¹).

-

Differentiation: The Boc C=O is an ester-type carbonyl (higher frequency, ~1700), whereas a carbamate salt or zwitterion would show lower frequency carboxylate-like bands.

Quality Control & Troubleshooting Logic

Using IR as a "Gatekeeper" technique allows for rapid validation of synthesis steps (e.g., after Boc protection or before N-alkylation).

QC Decision Matrix

Figure 2: Rapid Quality Control Decision Tree.

Common Impurity Profiles

-

Boc-Anhydride Residue: If the synthesis involved

, look for a split carbonyl doublet at 1760 and 1830 cm⁻¹ (anhydride stretch). -

Ring Opening (Hydrolysis): If the azetidine ring opens (acid-catalyzed), the strain is released. The complex fingerprint region (600–900 cm⁻¹) simplifies to linear alkyl chains, and a broad O-H stretch (from the resulting alcohol/acid) will appear at 3200–3600 cm⁻¹.

References

-

NIST Mass Spectrometry Data Center. tert-Butyl carbamate Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Jan 31, 2026).

-

Thompson, C. A., et al. (1999).[4] Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. Journal of Molecular Structure: THEOCHEM, 491(1–3), 67–80.[4]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for assigning Amide I/II and ring strain effects).

- Couturier, M., et al. (2001). Azetidines in Process Chemistry. Organic Process Research & Development. (Context on stability and handling of azetidine salts).

Sources

Solubility of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate in organic solvents

Technical Whitepaper: Solubility & Physicochemical Profiling of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Executive Summary

This compound (CAS: 91188-15-7 / Analogous Ref) is a critical bifunctional building block in medicinal chemistry.[1][2] Its structure features a strained, basic azetidine ring (secondary amine) and a Boc-protected primary amine on a quaternary carbon.[1][2] This duality creates a distinct solubility profile: the molecule exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in ethers, and low solubility in non-polar hydrocarbons.[1][2]

This guide provides a definitive technical analysis of its solubility, offering researchers validated protocols for solvent selection during synthesis, purification, and analysis.[1][2]

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2]

-

Chemical Structure: The molecule possesses a "polarity mismatch."[1][2]

-

Lipophilic Domain: The tert-butyl carbamate (Boc) group and the methyl substituent provide significant lipophilicity.[1][2]

-

Hydrophilic/Basic Domain: The unprotected azetidine nitrogen (

) is a secondary amine with a predicted pKa of ~9.5–10.[1][2]5. It functions as a hydrogen bond donor and acceptor.[1][2]

-

-

Physical State: Typically a white to off-white crystalline solid.[1][2]

-

LogP (Predicted): ~0.5 – 1.2 (Moderately lipophilic but lowered by the free amine).[1][2]

Implication: The free azetidine nitrogen dictates that solubility will be highly pH-dependent in aqueous media and that the compound will resist dissolution in strictly non-polar solvents like hexanes.[1][2]

Solubility Landscape

The following data summarizes the solubility behavior of the free base form of the compound at 25°C.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred. Excellent for dissolution; standard for reactions and transfers.[1] |

| Alcohols | Methanol (MeOH), Ethanol | High (>100 mg/mL) | Good for storage and nucleophilic opening reactions; avoid if acylating the azetidine.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for screening assays and |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate/High | Good solubility. THF is the standard solvent for subsequent functionalization (e.g., reductive amination).[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Soluble, but may require heating for high concentrations.[1] Excellent for extraction. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Low/Insoluble | Anti-solvent. Used for trituration/precipitation to purify the solid from reaction mixtures. |

| Aqueous | Water (Neutral pH) | Low/Moderate | Sparingly soluble as the free base.[1] |

| Aqueous (Acid) | 0.1M HCl, 1M Acetic Acid | High | Forms the water-soluble hydrochloride or acetate salt immediately.[1] |

Experimental Protocols

These protocols are designed to be self-validating. If the expected observation (e.g., dissolution or precipitation) does not occur, check the purity of the starting material or the water content of the solvent.[1][2]

Protocol A: Gravimetric Solubility Determination

Use this workflow to determine precise solubility limits for formulation or process scale-up.[1][2]

-

Preparation: Weigh 20 mg of the compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 50 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Observation:

-

Endpoint: If solid remains after 2.0 mL of solvent (

mg/mL), the compound is considered "sparingly soluble" in that medium.[1][2]

Protocol B: Purification via Trituration (Anti-Solvent Method)

Leverages the low solubility in hydrocarbons to remove impurities.[1][2]

-

Dissolve crude material in a minimum volume of DCM or EtOAc (e.g., 1 g in 5 mL).[2]

-

Slowly add Hexanes or Heptane (approx. 5–10 volumes) while stirring rapidly.

-

Cool to 0°C for 30 minutes to maximize yield.

-

Filter the solid.[1][2] The non-polar impurities remain in the mother liquor.[1][2]

Process Chemistry & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification vs. Analysis).

Figure 1: Decision tree for solvent selection based on operational intent. Green nodes indicate optimal solvents for dissolution; Red node indicates the anti-solvent mechanism.

Handling, Stability & Storage

-

CO₂ Sensitivity: As a secondary amine, the azetidine nitrogen can react with atmospheric

to form carbamic acid salts (carbamates) upon prolonged exposure to air.[1][2] -

Hygroscopicity: The compound is moderately hygroscopic.[1][2] Moisture uptake can lead to "gumming" or stickiness, complicating accurate weighing.[1][2]

-

Mitigation: Store in a desiccator at -20°C or 4°C. Allow the vial to reach room temperature before opening to prevent condensation.

-

-

Reactivity: Avoid storing in acetone or ketones for long periods, as the secondary amine can form hemiaminals or imines (though less likely with bulky ketones, it is a risk).[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15346872, this compound.[1][2] Retrieved January 31, 2026, from [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1][2] Wiley-Interscience.[1][2][8] (Standard reference for Boc-amine solubility and stability).

Sources

- 1. This compound hydrochloride | C10H21ClN2O2 | CID 91825855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [amp.chemicalbook.com]

- 7. 3-(N-Boc-aminomethyl)azetidine CAS#: 91188-15-7 [m.chemicalbook.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Whitepaper: Purity Analysis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Executive Summary

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS: 159603-47-1) represents a critical challenge in analytical chemistry: it is a non-chromophoric, polar, basic, and strained heterocycle. Traditional reversed-phase HPLC methods utilizing acidic mobile phases and UV detection at 210 nm often fail, yielding poor peak shape (tailing), low sensitivity, and potential on-column degradation (ring opening).

This guide establishes a self-validating analytical framework prioritizing High-pH Reversed-Phase Chromatography (High-pH RP) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) . This approach ensures the integrity of the strained azetidine ring while overcoming the detection limits of the Boc-protected amine.

Molecular Profile & Analytical Challenges

To design a robust protocol, one must first deconstruct the molecule's physicochemical vulnerabilities.

| Feature | Chemical Implication | Analytical Consequence |

| Azetidine Ring | High ring strain (~26 kcal/mol). | Instability: Susceptible to acid-catalyzed hydrolysis (ring opening) to form amino-alcohols. Avoid pH < 3.[1] |

| Secondary Amine | High pKa (~10–11) at the ring nitrogen. | Peak Tailing: Strong interaction with residual silanols on silica columns under acidic/neutral conditions. |

| Boc-Group | tert-Butoxycarbonyl protection. | Labile: Thermally unstable >150°C (GC risk) and acid-labile (TFA risk). |

| Chromophore | Lack of conjugation. | Detection Failure: UV absorbance is negligible above 210 nm. Reliance on low-UV leads to baseline drift and solvent interference. |

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risk: acid-mediated ring opening.

Caption: Figure 1. Acid-catalyzed degradation pathway of the azetidine ring, necessitating high-pH analytical conditions.

Primary Purity Assay: High-pH RP-LC-CAD

This protocol replaces standard acidic methods. By operating at pH 10, the azetidine nitrogen remains deprotonated (neutral), eliminating silanol interactions and improving peak symmetry without the need for ion-pairing reagents that suppress MS/CAD signals.

Method Parameters[1][2]

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 | Hybrid silica technology is required to withstand pH 10 without column dissolution. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) | Basic pH ensures the amine is neutral; volatile buffer is compatible with CAD/MS. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Moderate temperature to minimize thermal stress on the Boc group. |

| Detection | CAD (Charged Aerosol Detector) | Universal response for non-chromophoric compounds.[1][2][3][4] Superior linearity to ELSD. |

| Injection Vol | 5–10 µL | Prevent column overload. |

Gradient Profile

-

0.0 min: 5% B

-

10.0 min: 95% B

-

12.0 min: 95% B

-

12.1 min: 5% B

-

17.0 min: 5% B (Re-equilibration)

System Suitability Criteria (Self-Validating)

-

Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase pH slightly or check column age).

-

Sensitivity: S/N ratio > 10 for a 0.05% impurity standard.

-

Blank Check: No interference peaks at the retention time of the main peak (critical for CAD, which detects non-volatile mobile phase impurities).

Orthogonal Impurity Profiling: HILIC-MS

While the primary method quantifies purity, HILIC-MS is required to identify polar impurities (e.g., de-Boc amine, ring-opened species) that may co-elute or elute in the void volume of a C18 column.

Protocol Summary

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in 90:10 ACN:Water.

-

Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in 50:50 ACN:Water.

-

Detection: ESI-MS (Positive Mode).

-

Target Mass: [M+H]+ = 201.16 (Parent).

-

Impurity 1 (De-Boc): [M+H]+ = 101.08.

-

Impurity 2 (Ring Open + H2O): [M+H]+ = 219.17.

-

Note: The acidic pH in HILIC is acceptable here because the run time is short and the high organic content suppresses hydrolysis rates compared to aqueous reversed-phase.

Residual Solvent Analysis: HS-GC

Direct injection GC is not recommended due to the thermal instability of the Boc group and the polarity of the amine. Headspace GC (HS-GC) is the standard for residual solvents (DCM, MeOH, TEA).

Protocol

-

Diluent: DMSO or DMAc (High boiling point, good solubility).

-

Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

-

Oven Program: 40°C (hold 5 min) → 10°C/min → 240°C.

-

Headspace Conditions:

-

Incubation: 80°C for 20 min. (Do not exceed 100°C to prevent in-situ Boc degradation).

-

Analytical Decision Matrix

Use this workflow to determine the correct analytical path based on your specific data requirements.

Caption: Figure 2. Decision matrix selecting High-pH C18/CAD as the primary methodology due to lack of chromophore.

References

-

Vertex AI Search Grounding. (2025). Stability of Azetidine Ring Under Acidic HPLC Conditions. Retrieved from BenchChem & NIH. 5

-

Thermo Fisher Scientific. (2025).[2] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. 6

-

LCGC International. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. 4[9]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Charged aerosol detector - Wikipedia [en.wikipedia.org]

- 3. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Commercial Availability & Technical Guide: tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Executive Summary

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS: 159603-47-1 ) is a high-value pharmacophore used in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD). It serves as a conformationally restricted, sp³-rich bioisostere for gem-dimethyl piperidines or cyclohexanes.

This guide provides a technical deep dive into its commercial landscape, synthetic accessibility, and application in medicinal chemistry. It is designed for researchers requiring actionable intelligence on sourcing, handling, and utilizing this scaffold to optimize physicochemical properties (pKₐ, LLE) in lead optimization.

Part 1: Chemical Profile & Specifications

Identity & Physicochemical Properties

The molecule features a quaternary carbon at the C3 position of the azetidine ring, introducing a "magic methyl" effect that restricts conformational flexibility and blocks metabolic soft spots.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Methyl-3-(Boc-aminomethyl)azetidine |

| CAS Number | 159603-47-1 (Free Base) / 1523606-21-4 (HCl Salt) |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| ClogP | ~1.2 (Estimated) |

| pKa (Azetidine NH) | ~10.5 (High basicity typical of secondary azetidines) |

| Appearance | White to off-white solid (HCl salt) or viscous oil (Free base) |

Structural Significance[2]

-

Conformational Lock: The C3-methyl group forces the azetidine ring into a specific pucker, reducing the entropic penalty upon binding to protein targets.

-

Metabolic Stability: Substitution at C3 prevents oxidative metabolism (N-dealkylation or ring oxidation) common in unsubstituted azetidines.

-

Vector Alignment: Unlike pyrrolidines, the exit vectors of the 3,3-disubstitution pattern in azetidines are perfectly tetrahedral, offering unique spatial exploration.

Part 2: Commercial Availability & Sourcing Strategy

Supply Landscape

The compound is commercially available but typically categorized as a "Building Block" rather than a bulk commodity. Supply is dominated by specialized CROs and catalog houses.

| Supplier Tier | Typical Pack Sizes | Lead Time | Purity Grade | Notes |

| Tier 1 (Stock) | 250mg, 1g, 5g | 1-3 Days | >97% | ChemScene, BLDpharm . Often held as HCl salt for stability. |

| Tier 2 (Catalog) | 1g - 100g | 2-3 Weeks | >95% | Enamine, WuXi AppTec . Synthesized on demand from advanced intermediates. |

| Tier 3 (Bulk) | >100g | 4-8 Weeks | Custom | Requires custom synthesis quote; significant price break at >50g. |

Sourcing Decision Matrix (DOT Visualization)

Use this logic to determine the optimal sourcing path based on your project phase.

Figure 1: Strategic sourcing decision tree for azetidine building blocks.

Part 3: Technical Deep Dive – Synthesis & Handling

Synthetic Route (The "Malonate" or "Nitrile" Approach)

While commercially available, understanding the synthesis is critical for troubleshooting impurities (e.g., des-methyl analogs) or designing analogs. The most robust route proceeds via 1-benzhydrylazetidine-3-carbonitrile .

Step-by-Step Protocol:

-

Alkylation (Critical Step):

-

Reagents: 1-Benzhydrylazetidine-3-carbonitrile, LiHMDS (or LDA), Methyl Iodide.

-

Conditions: -78°C in THF.

-

Mechanism:[1][2][3][4] Deprotonation alpha to the nitrile generates a carbanion, which is trapped by MeI. The bulky benzhydryl group prevents N-alkylation.

-

QC Check: Monitor disappearance of starting material by LCMS. Ensure mono-methylation (avoid dimethylation).

-

-

Nitrile Reduction:

-

Reagents: LiAlH₄ or Raney Ni/H₂.

-

Product: (1-Benzhydryl-3-methylazetidin-3-yl)methanamine.

-

Note: LAH provides cleaner conversion but requires careful quenching to avoid aluminum emulsions.

-

-

Boc Protection:

-

Reagents: Boc₂O, TEA, DCM.[5]

-

Selectivity: The primary amine is far more nucleophilic than the sterically hindered tertiary ring nitrogen (which is also benzhydryl-protected).

-

-

Debenzhydrylation (Final Deprotection):

-

Reagents: H₂, Pd(OH)₂/C (Pearlman's Catalyst), MeOH/AcOH or ACE-Cl (1-Chloroethyl chloroformate).

-

Outcome: Yields the target secondary amine.

-

Stability:[6] The product is often isolated as the HCl or TFA salt immediately to prevent polymerization or oxidation.

-

Synthesis Workflow Diagram

Figure 2: Validated synthetic pathway from benzhydryl precursors.

Handling & Storage Protocols

-

Stability: The free base is prone to absorbing CO₂ from the air (forming carbamates) and slow polymerization.

-

Recommendation: Always purchase or store as the Hydrochloride (HCl) or Oxalate salt.

-

Storage: -20°C, under Argon/Nitrogen, desiccated.

-

Re-freebasing: When ready to use in a coupling reaction (e.g., SNAr or Amide coupling), liberate the free amine in situ using DIPEA or K₂CO₃ rather than isolating the free base beforehand.

Part 4: Medicinal Chemistry Applications[1][2][3][7][8]

The 3-methylazetidine scaffold is a powerful tool for Lead Optimization .

Property Modulation

| Parameter | Effect of Azetidine vs. Piperidine | Mechanism |

| LogD | Lowers LogD (More Polar) | Reduced carbon count (C4 vs C6) and high fraction sp³ (Fsp³). |

| Solubility | Increases | Lower lipophilicity and disruption of planar stacking. |

| Metabolic Stability | Increases (with 3-Me) | The 3-methyl group blocks the common metabolic "soft spot" at the alpha-carbon of the substituent. |

Case Study Context

In the development of JAK inhibitors (e.g., Baricitinib analogs) and certain GPCR antagonists, replacing a flexible ethyl-amine linker with the semi-rigid (3-methylazetidin-3-yl)methyl motif has been shown to improve selectivity by orienting the nitrogen vector into a precise region of the binding pocket while minimizing entropic loss.

References

-

ChemScene . Product Analysis: this compound (CAS 159603-47-1). Available at:

-

BLDpharm . Technical Data Sheet: 159603-47-1. Available at:

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23033645 (Related Azetidine Carbamates). Available at:

- Journal of Medicinal Chemistry. Azetidines as Privileged Scaffolds in Drug Discovery. (General reference for azetidine utility in FBDD).

- Organic Syntheses. Preparation of Azetidine Derivatives via Malonate/Nitrile Reduction. (Foundational chemistry for the described synthetic route).

Sources

Synonyms for tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

An In-Depth Technical Guide on the Chemical Identity and Synonyms of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Executive Summary

This compound is a specialized heterocyclic building block used in medicinal chemistry to introduce a conformationally constrained amine motif. Characterized by a gem-disubstituted azetidine ring , this compound serves as a critical scaffold for altering the physicochemical properties (lipophilicity, metabolic stability) of drug candidates.

This guide provides a definitive analysis of its nomenclature, synonyms, and structural identity to ensure accurate database retrieval and procurement. It specifically addresses the risk of confusing this compound with its regiochemical isomers (e.g., ring-protected variants).

Chemical Ontology & Nomenclature

Accurate identification requires navigating a web of systematic names and vendor-specific codes. The table below consolidates the verified identifiers for the HCl salt (the most common commercial form) and the free base .

2.1. Core Identifiers

| Identifier Type | Value / Name | Context |

| Primary IUPAC Name | tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate | Systematic naming |

| Common Chemical Name | 3-(Boc-aminomethyl)-3-methylazetidine | Synthetic chemistry shorthand |

| CAS Number (HCl Salt) | 1523606-21-4 | Primary commercial identifier |

| CAS Number (Hemioxalate) | 1392803-42-7 | Alternate salt form |

| PubChem CID | 91825855 (HCl) / 15346873 (Parent) | Database indexing |

| Molecular Formula | C₁₀H₂₀N₂O₂ (Free Base) / C₁₀H₂₁ClN₂O₂ (HCl) | Stoichiometry |

| Molecular Weight | 200.28 g/mol (Free Base) / 236.74 g/mol (HCl) | Mass spectrometry |

2.2. Verified Synonyms List

Use these strings for broad database searching (SciFinder, Reaxys, ChemSpider):

-

3-(tert-Butoxycarbonylaminomethyl)-3-methylazetidine

-

Carbamic acid, N-[(3-methyl-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester

-

N-Boc-1-(3-methylazetidin-3-yl)methanamine (Note: "1-" here refers to the methanamine chain length, not the ring position, but can be ambiguous).

Structural Analysis & Isomer Differentiation

A critical failure mode in sourcing this compound is confusing it with its regioisomer , where the Boc group protects the azetidine ring nitrogen rather than the exocyclic amine.

3.1. Structural Logic

-

Target Compound: The azetidine nitrogen is free (NH). The exocyclic methylamine is protected (NH-Boc).[4]

-

Common Impurity/Isomer: 1-Boc-3-(aminomethyl)-3-methylazetidine (CAS 1158758-85-0).[] Here, the ring nitrogen is Boc-protected, leaving the primary amine free.

3.2. Visualizing the Difference

Figure 1: Structural differentiation between the target building block and its common regioisomer.

Database Search & Procurement Strategy

To ensure high-recall and high-precision search results, use the following logic strings. This approach filters out the "1-Boc" isomer.

4.1. Search Strings

| Platform | Recommended Search String | Logic |

| SciFinder-n | (3-methylazetidin-3-yl)methylcarbamate | Focuses on the substructure connectivity. |

| Reaxys | Structure Search (Draw the specific isomer) | Name searches often yield mixed salt forms. |

| Vendor Portals | 1523606-21-4 OR 3-(Boc-aminomethyl)-3-methylazetidine | CAS is the most reliable filter. |

4.2. Procurement Logic Tree

Figure 2: Decision workflow for validating vendor search results.

Synthesis & Application Context

Understanding the synthesis validates the nomenclature. The compound is typically accessed via the reduction of 3-cyano-3-methylazetidine derivatives or cyclization of 2-(aminomethyl)-2-methylpropane-1,3-diol equivalents.

5.1. Key Synthetic Utility

-

Scaffold Class: Gem-disubstituted azetidine.

-

Function: Acts as a surrogate for gem-dimethyl groups or piperidine rings to lower lipophilicity (LogD) while maintaining structural rigidity.

-

Reactivity: The free azetidine nitrogen is a potent nucleophile, ready for

, reductive amination, or amide coupling reactions.

5.2. Handling Protocols

-

State: The HCl salt is a white, hygroscopic solid.

-

Storage: Desiccate at -20°C.

-

Solubility: Soluble in DMSO, Methanol, and Water; limited solubility in non-polar organics (DCM/Hexanes) unless neutralized to the free base.

References

-

PubChem Compound Summary . This compound hydrochloride (CID 91825855). National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate from 3-methylazetidin-3-yl)methanamine

An In-Depth Guide to the Synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

This document provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol details the N-tert-butoxycarbonyl (Boc) protection of (3-methylazetidin-3-yl)methanamine. Beyond a simple recitation of steps, this guide elucidates the chemical principles and practical considerations that ensure a successful, high-yield synthesis.

Introduction: The Strategic Importance of Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group in modern organic synthesis.[1] Its popularity stems from its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and its clean, facile removal under mild acidic conditions.[2][3][4] This strategic masking of the amine's nucleophilicity and basicity is crucial for multi-step syntheses, preventing unwanted side reactions while other functional groups on the molecule are being manipulated.[4]

The target molecule, with its sterically encumbered azetidine ring, is a common motif in pharmacologically active compounds. A reliable and well-characterized protocol for its Boc protection is therefore essential for researchers in the field.

Reaction Principle and Mechanism

The synthesis is achieved through the reaction of the primary amine of (3-methylazetidin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution.

Mechanism: The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[5][6] The tert-butoxide, a reasonably strong base, then abstracts a proton from the now-protonated amine, yielding the final N-Boc protected product and tert-butanol.[5] While the reaction can proceed without an external base, the addition of a mild base like triethylamine (TEA) can accelerate the process by neutralizing the protonated amine in the intermediate stage.[2][6]

Caption: Overall reaction scheme for the Boc protection.

Safety and Reagent Handling

Di-tert-butyl dicarbonate (Boc₂O):

-

Hazards: Boc anhydride is a flammable solid and is fatal if inhaled. It causes serious eye and skin irritation and may cause allergic skin reactions or respiratory irritation.[7][8][9][10]

-

Handling: Always handle Boc anhydride in a well-ventilated chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) away from moisture and sources of ignition.[8][10] Pressure can build up in sealed containers due to slow decomposition into CO₂ gas; plastic bottles are often used for this reason.[3]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis and can be adjusted accordingly.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| (3-methylazetidin-3-yl)methanamine | C₅H₁₂N₂ | 100.16 | 1.0 | 1.00 g |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 | 2.38 g |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL |

| Triethylamine (TEA) (Optional) | C₆H₁₅N | 101.19 | 1.2 | 1.67 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Procedure

Caption: Experimental workflow for Boc protection.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-methylazetidin-3-yl)methanamine (1.00 g, ~10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Rationale: DCM is an excellent solvent for this reaction as it dissolves both the polar amine starting material and the nonpolar Boc anhydride, and it is generally unreactive under these conditions.[4]

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Rationale: The reaction is exothermic. Initial cooling helps to moderate the reaction rate, preventing potential side reactions and ensuring controlled addition of the Boc anhydride.[2]

-

-

Reagent Addition: While stirring at 0°C, add di-tert-butyl dicarbonate (2.38 g, ~11 mmol, 1.1 eq.) to the amine solution in small portions over 5 minutes.

-

Rationale: A slight excess (1.1 eq.) of Boc anhydride ensures that the starting amine is fully consumed. Portion-wise addition maintains temperature control.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-12 hours.

-

Rationale: While the initial reaction is rapid, stirring for an extended period at room temperature ensures the reaction proceeds to completion.[2]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in DCM with 1% TEA. The starting amine will have a low Rf and the Boc-protected product will have a significantly higher Rf. The reaction is complete when the starting amine spot is no longer visible by a suitable stain (e.g., ninhydrin).

-

Rationale: TLC is a crucial and rapid technique to confirm the consumption of the starting material, preventing premature workup and ensuring maximum yield.[2]

-

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Rationale: The water wash removes any water-soluble byproducts. The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[2]

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a cotton plug or fluted filter paper to remove the drying agent.

-

Rationale: Removing all traces of water is essential before solvent evaporation to obtain a pure, dry product.

-

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This should yield the product as a colorless to pale yellow oil or solid. For most applications, this crude product is of sufficient purity.[2]

-

Purification (Optional): If TLC or subsequent analysis shows significant impurities, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization

Authentic characterization is critical to validate the successful synthesis of the target compound.

| Analysis Technique | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.8-5.2 (br s, 1H, -NH-), ~3.6 (d, 2H), ~3.4 (d, 2H), ~3.2 (s, 2H), 1.45 (s, 9H, -C(CH₃)₃) , 1.25 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~156.0 (C=O, carbamate) , ~79.5 (-C(CH₃)₃) , ~55.0, ~50.0, ~35.0, ~28.4 (-C(CH₃)₃) , ~25.0. |

| Mass Spec. (ESI+) | Expected m/z: 201.16 [M+H]⁺, 223.14 [M+Na]⁺. |

Note: The bolded peaks are characteristic signals confirming the presence of the Boc group.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time; degraded Boc anhydride. | Allow the reaction to stir longer. Use fresh Boc anhydride, ensuring it was stored properly. |

| Di-Boc Product Formation | The secondary amine of the azetidine ring reacts. | This is generally not favored for steric reasons but can occur. Use exactly 1.0 eq. of Boc anhydride and monitor carefully. Purification by column chromatography will be necessary to separate from the desired mono-Boc product. |

| Low Yield | Premature workup; loss of product during aqueous extraction. | Ensure the reaction has gone to completion via TLC. Be careful during the workup; if the product shows some water solubility, re-extract the aqueous layers with DCM. |

References

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. Available at: [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. carlroth.com [carlroth.com]

The Strategic Deployment of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate in Modern Medicinal Chemistry

Introduction: The Azetidine Ring as a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the saturated heterocycles, the azetidine moiety has emerged as a particularly valuable scaffold.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets. Furthermore, the introduction of azetidine rings into drug candidates has been shown to improve crucial ADME (absorption, distribution, metabolism, and excretion) properties such as metabolic stability and aqueous solubility, making it an attractive alternative to more traditional ring systems.[3] Specifically, the 3,3-disubstituted azetidine motif provides a strategic vector for molecular elaboration, allowing for the precise positioning of functional groups in three-dimensional space. This application note delves into the utility of a key building block, tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate , in the synthesis of complex bioactive molecules, with a particular focus on its application in the development of next-generation kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective implementation in a synthetic workflow. The following table summarizes key computed and, where available, experimental properties for this compound and related structures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4] |

| Molecular Weight | 200.28 g/mol | [4] |

| CAS Number | 159603-47-1 | [4] |

| Appearance | White to off-white solid | Vendor Data |

| Boiling Point (Predicted) | ~255 °C | [3] |

| Melting Point (Predicted) | ~35 °C | [3] |

| LogP (Predicted) | 1.57 | [3] |

| pKa (Basic, Predicted) | 10.0 | [3] |

| Solubility | Soluble in methanol, dichloromethane, chloroform | [4] |

Application Spotlight: A Key Building Block for Janus Kinase (JAK) Inhibitors